molecular formula C15H11FN2OS2 B2367932 N-(6-fluorobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide CAS No. 896349-18-1

N-(6-fluorobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide

Cat. No.: B2367932
CAS No.: 896349-18-1
M. Wt: 318.38
InChI Key: MHJVOJGDSPERQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-fluorobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide is a chemical compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The presence of fluorine and sulfur atoms in its structure can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-fluorobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as 2-fluorobenzoic acid, under acidic conditions.

    Introduction of the Methylthio Group: The methylthio group can be introduced by reacting the benzothiazole derivative with methylthiolating agents like methyl iodide in the presence of a base such as potassium carbonate.

    Formation of the Benzamide: The final step involves the coupling of the benzothiazole derivative with 4-(methylthio)benzoic acid using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.

    Substitution: The fluorine atom on the benzothiazole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a suitable base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

N-(6-fluorobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.

    Biological Studies: The compound can be used to study the interaction of benzothiazole derivatives with biological targets, such as enzymes and receptors.

    Chemical Biology: It serves as a probe to investigate the mechanisms of action of benzothiazole-based compounds in biological systems.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N-(6-fluorobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance its binding affinity to these targets, while the methylthio group can influence its lipophilicity and membrane permeability. The compound may exert its effects by inhibiting enzyme activity or modulating receptor function, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-fluorobenzothiazole: This compound shares the benzothiazole core and fluorine substitution but lacks the benzamide and methylthio groups.

    1-(6-Fluorobenzo[d]thiazol-2-yl)hydrazine: Similar in structure but contains a hydrazine group instead of the benzamide moiety.

    2-Aminobenzothiazole: Lacks the fluorine and methylthio groups but shares the benzothiazole core.

Uniqueness

N-(6-fluorobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide is unique due to the combination of the benzothiazole core, fluorine substitution, and the presence of both benzamide and methylthio groups. This unique structure can result in distinct biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-4-methylsulfanylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2OS2/c1-20-11-5-2-9(3-6-11)14(19)18-15-17-12-7-4-10(16)8-13(12)21-15/h2-8H,1H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHJVOJGDSPERQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.